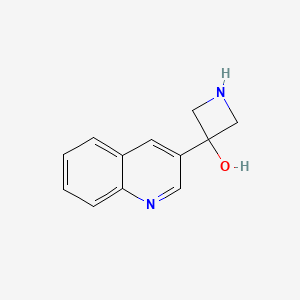
3-(Quinolin-3-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-3-yl)azetidin-3-ol is a compound that features a quinoline ring fused with an azetidine ring, with a hydroxyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)azetidin-3-ol typically involves the construction of the quinoline ring followed by the formation of the azetidine ring. One common method involves the cyclization of a quinoline derivative with an appropriate azetidine precursor under specific reaction conditions. For example, the reaction of 3-quinolinecarboxaldehyde with an azetidine derivative in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Quinolin-3-yl)azetidin-3-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Quinolin-3-yl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The quinoline ring is known to intercalate with DNA, while the azetidine ring can form covalent bonds with nucleophilic sites in proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(Quinolin-3-yl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Quinolin-3-yl)azetidine: Lacks the hydroxyl group.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
3-(Quinolin-3-yl)azetidin-3-ol is unique due to the presence of both the quinoline and azetidine rings, along with the hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3-quinolin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(7-13-8-12)10-5-9-3-1-2-4-11(9)14-6-10/h1-6,13,15H,7-8H2 |
Clave InChI |
OVIQLBPKIRYDBC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CC3=CC=CC=C3N=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)

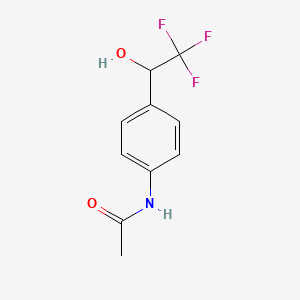
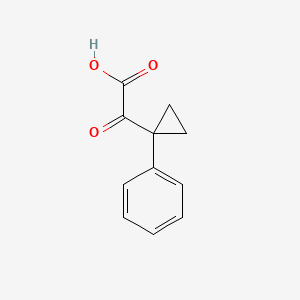

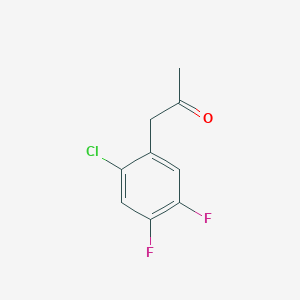
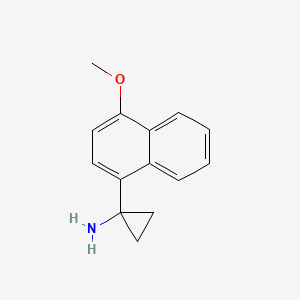

![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
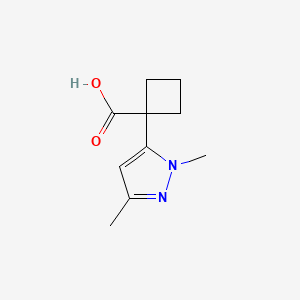

![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

